![molecular formula C14H21KO3S B13770465 Potassium octylbenzenesulfonate CAS No. 52286-56-3](/img/structure/B13770465.png)
Potassium octylbenzenesulfonate
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Overview
Description
Potassium octylbenzenesulfonate is an organic compound with the molecular formula C14H21KO3S. It is a potassium salt of octylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octylbenzenesulfonate can be synthesized through the sulfonation of octylbenzene followed by neutralization with potassium hydroxide. The general reaction involves the following steps:
Sulfonation: Octylbenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form octylbenzenesulfonic acid.
Neutralization: The resulting octylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octylbenzene is sulfonated in a reactor, and the resulting sulfonic acid is continuously neutralized with potassium hydroxide. The product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Potassium octylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the sulfonate group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium octylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of bioactive nanoparticles for drug delivery and diagnostic applications.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents due to its excellent surfactant properties.
Mechanism of Action
The primary mechanism of action of potassium octylbenzenesulfonate is its ability to reduce surface tension and stabilize emulsions. This is achieved through the alignment of the hydrophobic alkyl chain with non-polar substances and the hydrophilic sulfonate group with polar substances, thereby reducing the interfacial tension between different phases. This property makes it an effective surfactant in various applications.
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Potassium toluenesulfonate: A similar compound with a shorter alkyl chain, resulting in different hydrophobic interactions.
Uniqueness: Potassium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications. Its potassium salt form also offers different solubility and reactivity compared to its sodium counterparts.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Biological Activity
Potassium octylbenzenesulfonate (POBS) is a surfactant belonging to the class of alkylbenzenesulfonates. It is widely used in various applications, including detergents and industrial cleaning agents. Understanding its biological activity is crucial for evaluating its environmental impact and potential health effects. This article reviews the biological activity of POBS, focusing on its degradation, toxicity, and interactions with biological systems.
Chemical Structure and Properties
POBS is characterized by its octyl group attached to a benzenesulfonate moiety. Its chemical formula can be represented as C₁₄H₁₉O₃S·K, indicating that it is a potassium salt of an octylbenzenesulfonic acid. The surfactant properties of POBS arise from its amphiphilic structure, allowing it to reduce surface tension in aqueous solutions.
1. Degradation and Biodegradation
Research indicates that POBS undergoes microbial degradation in aquatic environments. Microorganisms such as Delftia acidovorans have been shown to utilize sulfonated compounds, including POBS, as carbon sources. The degradation pathways often involve the cleavage of the aromatic ring and subsequent mineralization to carbon dioxide and sulfate .
A study on the biodegradation of anionic surfactants revealed that POBS can be effectively broken down by activated sludge processes, with significant reductions in chemical oxygen demand (COD) observed . This suggests that POBS may not persist long-term in wastewater treatment systems.
2. Toxicity Studies
Toxicological assessments have demonstrated that POBS exhibits varying degrees of toxicity depending on the organism tested. For instance, acute toxicity tests on aquatic organisms have shown that POBS can impair enzymatic activities, particularly in fish and other aquatic life forms .
Table 1 summarizes key findings from toxicity studies:
Organism | Endpoint | Concentration (mg/L) | Effect |
---|---|---|---|
Daphnia magna | Mortality | 10 | Significant mortality |
Oncorhynchus mykiss | Enzymatic activity inhibition | 5 | Reduced phosphatase activity |
Pseudomonas putida | Growth inhibition | 100 | Inhibited growth |
The mechanisms through which POBS exerts its biological effects are multifaceted. It has been reported to disrupt cellular membranes due to its surfactant properties, leading to increased permeability and potential cell lysis . Additionally, POBS may interfere with metabolic processes by inhibiting enzyme activities critical for cellular function.
Case Study 1: Aquatic Toxicity Assessment
A comprehensive study evaluated the impact of POBS on freshwater ecosystems. The results indicated that concentrations above 10 mg/L led to significant alterations in community structure and function within aquatic microcosms. The study highlighted the importance of monitoring surfactant levels in natural waters to prevent ecological disturbances .
Case Study 2: Industrial Application Impact
In an industrial setting, the use of POBS as a cleaning agent was assessed for its environmental footprint. Researchers found that while POBS was effective at removing contaminants, its presence in effluents posed risks to local aquatic life. Mitigation strategies were recommended, including advanced treatment processes to degrade POBS before discharge .
Properties
CAS No. |
52286-56-3 |
---|---|
Molecular Formula |
C14H21KO3S |
Molecular Weight |
308.48 g/mol |
IUPAC Name |
potassium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
LHRDALCSHPMGJN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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